ethyl 5-(benzoyloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate
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Overview
Description
Ethyl 5-(benzoyloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound, in particular, is of interest in medicinal chemistry and synthetic organic chemistry due to its potential therapeutic applications and unique structural features.
Preparation Methods
The synthesis of ethyl 5-(benzoyloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate involves several steps. Typically, the synthetic route includes the formation of the indole core followed by functionalization at specific positions. Common reagents used in the synthesis include p-toluenesulfonic acid, toluene, and various protecting groups to ensure selective reactions . Industrial production methods may involve optimized reaction conditions to increase yield and purity, often utilizing catalysts and solvents with low toxicity .
Chemical Reactions Analysis
Ethyl 5-(benzoyloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-(benzoyloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Ethyl 5-(benzoyloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate can be compared with other indole derivatives, such as:
Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate: Similar in structure but with different functional groups.
Indole-3-acetic acid: A natural plant hormone with a simpler structure
Properties
Molecular Formula |
C24H21NO4 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
ethyl 5-benzoyloxy-1,2-dimethylbenzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C24H21NO4/c1-4-28-24(27)21-15(2)25(3)22-18-13-9-8-12-17(18)20(14-19(21)22)29-23(26)16-10-6-5-7-11-16/h5-14H,4H2,1-3H3 |
InChI Key |
JCQQTYIXEMJJCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC=CC=C4)C)C |
Origin of Product |
United States |
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